molecular formula C17H18BrNO4S B2510559 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 1018130-91-0

3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B2510559
CAS No.: 1018130-91-0
M. Wt: 412.3
InChI Key: DSHWQRPNYNSPAK-UHFFFAOYSA-N
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Description

3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C17H18BrNO4S. This compound is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety, which is further connected to a benzoic acid structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps. One common method includes the bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This intermediate can then be reacted with triethyl phosphite to form a phosphonate, which is further reacted with a benzaldehyde derivative in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) followed by desilylation with tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator.

    Triethyl phosphite: Used in the formation of phosphonates.

    Sodium hydride (NaH): Base used in coupling reactions.

    Tetrabutylammonium fluoride (TBAF): Used for desilylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Similar structure but lacks the sulfonamido group.

    4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.

    2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a sulfonamido group.

Uniqueness

3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)7-16(14)24(22,23)19-13-6-4-5-12(8-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHWQRPNYNSPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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